EU Global Whitepaper: Accelerating Drug Discovery with Generative AI
EU Global Whitepaper: Accelerating Drug Discovery with Generative AI
A Technical Guide for the Modern Drug Hunter
Foreword: A New Epoch in Pharmaceutical Research
Part 1: Foundational Generative Architectures at EU Global
The power of generative AI lies in its ability to learn underlying patterns from vast datasets and create entirely new, synthetic data that adheres to those learned patterns.[2][10] In drug discovery, this translates to the de novo design of molecules with desired therapeutic properties.[10] The choice of generative architecture is a critical experimental decision, dictated by the specific task, the nature of the available data, and the desired output. At EU Global, we leverage a suite of models, each selected for its unique strengths.
| Model Architecture | Core Principle | Primary Application at EU Global | Key Advantage | Citation |
| Variational Autoencoder (VAE) | Encodes molecules into a continuous latent space and decodes latent points back into new molecules. | Lead optimization and property-guided molecular generation. | Enables smooth interpolation and gradient-based optimization of molecular properties. | [1][12][16] |
| Generative Adversarial Network (GAN) | A generator network creates molecules, while a discriminator network tries to distinguish them from real ones. | De novo design of novel scaffolds and exploration of new chemical space. | Generates highly diverse and novel molecules that adhere to learned chemical rules. | [1][10][13] |
| Transformer Models | Utilizes a self-attention mechanism to process sequential data, treating molecules as a "language". | Reaction prediction, retrosynthesis planning, and fragment-based drug design. | Captures complex long-range dependencies within molecular structures (SMILES strings). | [14][17][18] |
| Diffusion Models | Systematically adds noise to data and then learns to reverse the process to generate new data from noise. | Structure-based drug design (SBDD), generating 3D molecules that fit specific protein binding pockets. | Excels at generating high-fidelity 3D molecular geometries and protein structures. | [19][20] |
Part 2: The EU Global Core Workflow: A Self-Validating System for De Novo Drug Design
Mandatory Visualization: The EU Global Generative Workflow
Caption: The EU Global iterative and self-validating drug discovery workflow.
Experimental Protocol: Property-Conditioned Generation of Novel Kinase Inhibitors
This protocol details our standard operating procedure for generating novel, drug-like molecules targeting a specific protein kinase, conditioned on desired physicochemical properties.
Objective: To generate a library of 10,000 novel, synthetically accessible molecules with high predicted binding affinity for a target kinase and favorable ADMET properties.
Methodology:
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Model Selection & Training Data:
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Rationale: A Conditional Variational Autoencoder (CVAE) is chosen for its ability to generate molecules conditioned on specific properties.[22]
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Procedure: A CVAE is trained on a curated dataset of 1 million known kinase inhibitors from the ChEMBL database. Molecules are represented as SMILES strings. The model learns to encode these molecules into a continuous latent space and reconstruct them, while also learning the correlation between latent space coordinates and properties like Quantitative Estimate of Drug-likeness (QED) and LogP.
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Step 1: Conditional Generation:
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Rationale: To explore the chemical space around desirable properties.
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Procedure: The trained CVAE is used to generate 100,000 molecules. The generation process is conditioned to produce outputs with a target QED score > 0.7 and a LogP value between 1.0 and 4.0.
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Step 2: Predictive Filtering - ADMET & Synthesizability:
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Procedure:
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The 100,000 generated molecules are passed through our in-house ADMET-AI prediction models, which are graph neural networks trained on extensive proprietary and public datasets.[24][25][26] Molecules predicted to be hepatotoxic, mutagenic, or having poor permeability are discarded.
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Remaining molecules are scored for synthetic accessibility (SAscore). Those with a score > 5 (indicating significant synthetic difficulty) are removed.
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Step 3: Structure-Based Filtering - Docking & Scoring:
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Rationale: To enrich the candidate pool with molecules that are structurally and chemically complementary to the target's binding site.
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Procedure: The remaining molecules are docked into the ATP-binding site of the target kinase crystal structure using AutoDock Vina. The top 10,000 molecules with the best-predicted binding affinity scores are selected as the final virtual library.
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Step 4: Feedback and Iteration:
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Rationale: To continuously improve the generative model with real-world data.
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Procedure: The top 20 candidates from the virtual library are synthesized and assayed. The resulting experimental data (e.g., IC50 values) is used to fine-tune the generative model in the next cycle, creating a reinforcement learning loop that steers future generations towards more potent compounds.
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Part 3: Authoritative Grounding & The Path Forward
Future Directions at EU Global:
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Generative Biologics: Extending our workflows from small molecules to the design of therapeutic peptides and proteins using advanced diffusion models.[19][31]
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Multimodal Data Integration: Training models on combined datasets (e.g., chemical structures, genomic data, clinical outcomes) to generate more personalized therapeutic solutions.
By building upon these validated foundations and embracing a culture of open collaboration and rigorous science, EU Global is committed to realizing the full potential of generative AI to deliver the next generation of medicines.
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- Application of Transformers to Chemical Synthesis. (2025, January 23). MDPI.
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